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molecular formula C11H8FNO B8676498 1-Fluoro-5,8-dihydro-9H-5,8-methanocyclohepta[c]pyridin-9-one CAS No. 833458-57-4

1-Fluoro-5,8-dihydro-9H-5,8-methanocyclohepta[c]pyridin-9-one

Cat. No. B8676498
M. Wt: 189.19 g/mol
InChI Key: PTRNQPQAFMNDLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456177B2

Procedure details

Cyclopent-3-enyl-(2-fluoro-4-iodo-pyridin-3-yl)-methanone (110 mg, 0.35 mmol) as prepared above, was combined with tetrabutylammonium bromide (112 mg, 0.35 mmol), potassium acetate (102 mg, 1.04 mmol), triphenylphosphine (2 mg, 0.009 mmol) and DMF (4 ml). The reaction mixture was deoxygenated with nitrogen and then palladium acetate (2 mg, 0.008 mmol) was introduced. The reaction mixture was heated in a 100° C. oil bath for 20 min. A black precipitate was observed after 7 min. The reaction mixture was cooled to room temperature and was then added to a mixture of 1:1:1:1 ethyl acetate, hexane, brine and water. The organic layer was separated and washed with brine and then dried and evaporated. The residue (60 mg) was used directly in the next step. 1H NMR (CDCl3, 400 MHz) δ 8.15 (d, 1H, J=5 Hz), 7.03 (d, 1H, J=5 Hz), 6.65 (m, 1H), 6.19(m, 1H), 3.69 (br s, 1H), 3.51 (m, 1H), 2.68 (m, 1H), 2.63 (d, 1H, J=11 Hz); APCl MS m/z 190 (M+1)+; HRMS (m/z): (M+H)+ calc'd. for C11H8FNO2: 190.0668; found, 190.0654.
Quantity
110 mg
Type
reactant
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
potassium acetate
Quantity
102 mg
Type
reactant
Reaction Step Three
Quantity
2 mg
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
reactant
Reaction Step Five
Quantity
112 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6]([C:8]2[C:9]([F:15])=[N:10][CH:11]=[CH:12][C:13]=2I)=[O:7])[CH2:5][CH:4]=[CH:3][CH2:2]1.C([O-])(=O)C.[K+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CN(C=O)C>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.[Cl-].[Na+].O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O.CCCCCC.C(OCC)(=O)C>[F:15][C:9]1[N:10]=[CH:11][CH:12]=[C:13]2[C:8]=1[C:6](=[O:7])[CH:1]1[CH2:5][CH:4]2[CH:3]=[CH:2]1 |f:1.2,5.6,7.8.9,10.11.12|

Inputs

Step One
Name
Quantity
110 mg
Type
reactant
Smiles
C1(CC=CC1)C(=O)C=1C(=NC=CC1I)F
Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
potassium acetate
Quantity
102 mg
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Four
Name
Quantity
2 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Five
Name
Quantity
4 mL
Type
reactant
Smiles
CN(C)C=O
Step Six
Name
Quantity
112 mg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Seven
Name
Quantity
2 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was deoxygenated with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
7 min
Name
Type
Smiles
FC=1N=CC=C2C3C=CC(C(C12)=O)C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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